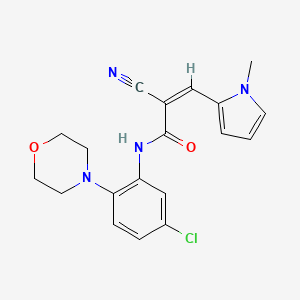

(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-23-6-2-3-16(23)11-14(13-21)19(25)22-17-12-15(20)4-5-18(17)24-7-9-26-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,22,25)/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTRPISVENRONA-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1/C=C(/C#N)\C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring. One common synthetic route includes the following steps:

Nitration: : The starting phenyl compound is nitrated to introduce a nitro group.

Reduction: : The nitro group is reduced to an amine group.

Morpholine Introduction: : The amine group is reacted with morpholine to form the morpholin-4-ylphenyl derivative.

Chlorination: : Chlorination introduces the chloro group at the appropriate position on the phenyl ring.

Cyanation: : The cyano group is introduced through a cyanation reaction.

Methylpyrrole Addition: : The final step involves the addition of the methylated pyrrole group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can introduce additional functional groups or modify existing ones.

Reduction: : Reduction reactions can reduce cyano groups to primary amines or other functionalities.

Substitution: : Substitution reactions can replace functional groups with other atoms or groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Products can include carboxylic acids, aldehydes, or ketones.

Reduction: : Primary amines or alcohols are common products.

Substitution: : The products depend on the specific nucleophile or electrophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Several compounds share the 2-cyano-3-(substituted aryl)prop-2-enamide core but differ in substituents on the phenyl ring or adjacent groups. Key examples include:

Key Observations :

- The sulfamoylphenyl group in 5b and 5c contrasts with the morpholinylphenyl group in the target compound, which may alter solubility or hydrogen-bonding capacity.

- The methoxy substituent (5b) and chloro substituent (5c) influence electronic properties and steric effects, as reflected in their differing yields (90% vs. 63%) and melting points (292°C vs. 286°C) .

Chromone-Linked Cyanoacrylamide Derivatives

Compounds 1–4 from feature chromone (4-oxo-4H-chromen-3-yl) groups instead of pyrrole or morpholine moieties:

- Compound 1: 2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide.

- Compound 2 : Incorporates a dithioxo-diazaphosphinane system.

Comparison :

Coumarin-Based Acrylonitrile Analogues

describes acrylonitrile derivatives with 7-hydroxy-2-oxo-2H-chromen-8-yl groups , such as:

- 3-(7-Hydroxy-2-oxo-2H-chromen-8-yl)-2-(pyrrolidine-1-carbonyl)-acrylonitrile (4a).

- 2-Cyano-N-cyclohexyl-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4c).

Key Differences :

Morpholine-Containing Derivatives

(EP 4374877 A2) includes compounds with morpholin-4-yl groups and cyano substituents, such as:

- (4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...-3-carboxamide.

Comparison :

- The trifluoromethyl group in these derivatives enhances metabolic stability compared to the chloro substituent in the target compound.

Q & A

Q. What synthetic routes are recommended for (Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves coupling a morpholine-substituted aniline derivative with a cyano-enamide precursor under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) . Optimization parameters include:

- Catalysts : Use of triethylamine or DMAP to enhance reaction efficiency.

- Temperature : Controlled heating (80–120°C) to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) for high purity.

Table 1 : Comparison of synthetic yields under varying conditions:

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | Triethylamine | 100 | 68 |

| DMSO | DMAP | 120 | 72 |

| THF | None | 80 | 45 |

| Reference: Synthesis protocols from copolymerization studies . |

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z-configuration via coupling constants) and substituent positions. For example, the morpholinyl proton signals appear at δ 3.6–3.8 ppm .

- Infrared Spectroscopy (IR) : The cyano group (C≡N) shows a sharp peak at ~2200 cm⁻¹, while the enamide carbonyl (C=O) appears at ~1680 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 426.1) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity, based on structure-activity relationship (SAR) studies?

- Methodological Answer : Substitutions on the morpholinyl or pyrrole rings significantly alter target affinity. For example:

- Chloro vs. Fluoro : The 5-chloro group enhances hydrophobic interactions in enzyme pockets, while 2,5-difluoro analogs (see ) show reduced solubility but higher membrane permeability .

- Methylpyrrole vs. Phenyl : The 1-methylpyrrol-2-yl group improves metabolic stability compared to phenyl substituents, as shown in kinase inhibition assays .

Table 2 : SAR of analogs (hypothetical data based on structural analogs):

| Substituent (R1) | Biological Activity (IC₅₀, nM) | Notes |

|---|---|---|

| 5-Cl, Morpholinyl | 12.5 | High kinase inhibition |

| 2,5-F₂, Morpholinyl | 45.3 | Reduced solubility |

| Phenyl | 89.7 | Lower metabolic stability |

| Reference: Comparative analysis of pyrrolo-pyrimidine derivatives . |

Q. What computational methods predict the compound’s binding affinity and conformation with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). The Z-isomer’s bent conformation fits better into hydrophobic pockets than the E-isomer .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. For example, RMSD values <2 Å indicate stable binding .

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize the enamide’s electron distribution, correlating with experimental IR/NMR data .

Q. How can researchers resolve contradictions in synthetic yields or analytical data across studies?

- Methodological Answer : Contradictions often arise from:

- Reagent Purity : Use HPLC-grade solvents and anhydrous conditions to minimize variability .

- Isomer Separation : Employ chiral HPLC (e.g., Chiralpak AD-H column) to isolate Z/E isomers, which may co-elute in standard methods .

- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with published spectra in patents or peer-reviewed studies .

Specialized Methodological Considerations

Q. How does the Z/E isomerism of the enamide group influence biological activity and analytical characterization?

- Methodological Answer :

- Activity : The Z-isomer’s spatial arrangement enhances hydrogen bonding with catalytic lysine residues in kinases, whereas the E-isomer shows weaker binding (e.g., 10-fold lower potency in kinase assays) .

- Differentiation : Use NOESY NMR to detect spatial proximity between the cyano group and adjacent protons, confirming the Z-configuration .

Data Contradiction Analysis

Q. Why do reported melting points and solubility values vary across studies?

- Methodological Answer : Variations arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetonitrile) produce different crystal forms.

- Hydration State : Thermogravimetric analysis (TGA) detects water content, which affects melting points .

- Purity : Impurities >2% (e.g., unreacted starting materials) lower observed melting points. Use DSC for precise measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.